molecular formula C11H14ClNO4S B2809899 Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate CAS No. 1325303-30-7

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate

Cat. No.: B2809899
CAS No.: 1325303-30-7
M. Wt: 291.75
InChI Key: NEPMYCZTASMEKM-UHFFFAOYSA-N
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Description

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate (TCPSA) is an organic compound with the molecular formula C12H16ClNO4S. It has a molecular weight of 227.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, pyridin, sulfonyl, and acetate groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Complex Molecules

A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. This research demonstrates the thermal stability and potential of sulfonyl derivatives for applications in chemiluminescence, a property that could be leveraged in analytical chemistry and bioimaging technologies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Catalysis and Reaction Mechanisms

Another area of application is in the field of catalysis, where tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the role of sulfonyl compounds in catalytic processes, offering a pathway to synthesize trans-stilbenes with high purity and yield (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Material Synthesis

Sulfonyl derivatives are also pivotal in material synthesis. For example, the work by Moskalenko and Boev (2014) on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring illustrates the versatility of sulfonyl compounds in creating heterocyclic structures, which are valuable in pharmaceuticals and material science (Moskalenko & Boev, 2014).

Organic Transformations

Tert-butyl-N-chlorocyanamide is highlighted for its versatility in chlorination and oxidation reactions within organic synthesis, suggesting that derivatives of tert-butyl sulfonyl compounds can be effective for a wide range of organic transformations, including sulfide oxidation and the coupling of thiols (Kumar & Kaushik, 2007).

Analytical Chemistry Applications

The study on anion binding by tert-butanesulfinamide-based phenol receptors, where compounds decorated with phenol receptors were used to recognize various anions, demonstrates the potential of sulfonyl compounds in sensor and recognition technologies. This research could lead to the development of new sensors for environmental monitoring and diagnostic assays (Shen, Li, Wang, & Li, 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMYCZTASMEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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